molecular formula C8H11FN2 B1399929 Ethyl[(5-fluoropyridin-3-yl)methyl]amine CAS No. 1199774-03-2

Ethyl[(5-fluoropyridin-3-yl)methyl]amine

Cat. No.: B1399929
CAS No.: 1199774-03-2
M. Wt: 154.18 g/mol
InChI Key: HBEXMSSMVKLETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds , suggesting that they may interact with various biological targets.

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property might influence the interaction of Ethyl[(5-fluoropyridin-3-yl)methyl]amine with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds , suggesting that they may be involved in various biochemical pathways.

Pharmacokinetics

A compound similar to this compound, 5-fluoropyridin-3-amine, is reported to have high gi absorption and is bbb permeant . . These properties might influence the bioavailability of this compound.

Result of Action

Given the use of fluoropyridines in the synthesis of biologically active compounds , it can be inferred that this compound might have significant molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl[(5-fluoropyridin-3-yl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with proteins, influencing their stability and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to altered cellular responses. It can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to changes in their structure and function . For instance, this compound can inhibit or activate enzymes by binding to their active sites. This binding can result in conformational changes that either enhance or reduce the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can also result in changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . For example, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and efficacy of the compound, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of the compound within specific tissues can also influence its overall activity and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or RNA, influencing gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of fluorinating reagents such as Umemoto’s reagent or the Balz-Schiemann reaction .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of high-availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals . The industrial methods focus on optimizing yield and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(5-fluoropyridin-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[(5-fluoropyridin-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the fluorine atom in the pyridine ring enhances its potential for various applications in research and industry .

Properties

IUPAC Name

N-[(5-fluoropyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-10-4-7-3-8(9)6-11-5-7/h3,5-6,10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEXMSSMVKLETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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